molecular formula C5H8O3 B1220457 4-Ethyl-1,3-dioxolan-2-one CAS No. 4437-85-8

4-Ethyl-1,3-dioxolan-2-one

Cat. No.: B1220457
CAS No.: 4437-85-8
M. Wt: 116.11 g/mol
InChI Key: ZZXUZKXVROWEIF-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C5H8O3. It is a clear, colorless liquid that is soluble in water and various organic solvents such as alcohols and ethers . This compound is an important intermediate in organic synthesis and has various applications in different fields.

Mechanism of Action

Target of Action

4-Ethyl-1,3-dioxolan-2-one is primarily used as a solvent in organic synthesis

Mode of Action

As a solvent, this compound’s mode of action is to dissolve or suspend other compounds without causing a chemical reaction . It interacts with its targets (the compounds being dissolved) through physical forces such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Biochemical Pathways

It can influence the course of reactions by enabling the mixing of reactants and influencing the reaction environment .

Pharmacokinetics

Its metabolism and excretion would depend on the specific enzymes present in the organism .

Result of Action

The primary result of this compound’s action is the dissolution of other compounds, facilitating their interaction in chemical reactions

Action Environment

Environmental factors such as temperature and pressure can influence the solvent properties of this compound . For example, increasing the temperature can increase the solubility of other compounds in the solvent. Additionally, the presence of other solvents can also affect its solvent properties.

Biochemical Analysis

Biochemical Properties

4-Ethyl-1,3-dioxolan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as a solvent in organic reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain esterases, leading to the formation of ethyl alcohol and carbon dioxide. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and its relatively stable cyclic structure .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species. Additionally, it can impact cellular metabolism by acting as a mild inhibitor of glycolytic enzymes, leading to altered energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, this compound can inhibit the activity of certain dehydrogenases by forming a stable complex with the enzyme, thereby preventing substrate binding. This interaction can lead to changes in gene expression, particularly those genes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause gradual changes in cellular function, such as reduced cell proliferation and altered metabolic activity. These effects are more pronounced in in vitro studies compared to in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can lead to toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. These findings highlight the importance of careful dosage management when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce ethyl alcohol and carbon dioxide. Additionally, it can interact with cofactors such as NAD+ and FAD, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich regions of the cell, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to these specific compartments. In these organelles, this compound can affect various biochemical processes, such as protein folding and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-1,3-dioxolan-2-one can be synthesized through the condensation reaction of ethylene glycol with an acid catalyst. The reaction involves the formation of 1,3-dioxolane diol, which is then dehydrated to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of ethylene glycol and an acid catalyst under controlled conditions to ensure high yield and purity. The process may include continuous removal of water to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-1,3-dioxolan-2-one is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-ethyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXUZKXVROWEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040342
Record name 4-Ethyl-1,3-dioxolan-2-one
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Dioxolan-2-one, 4-ethyl-
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CAS No.

4437-85-8
Record name Butylene carbonate
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Record name Butylene carbonate
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Record name 1,3-Dioxolan-2-one, 4-ethyl-
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Record name 4-Ethyl-1,3-dioxolan-2-one
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Record name 1,2-Butylene carbonate
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Record name BUTYLENE CARBONATE
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Synthesis routes and methods

Procedure details

Similarly, 1,2-butanediol and 2,3-butanediol were heated with equivalent quantities of hexachloroacetone in the presence of K2CO3 or other such basic catalyst as previously defined to produce comparable yields of 1,2-butylene carbonate and 2,3-butylene carbonate, respectively. Also, 3-chloro-1,2-propanediol was reacted in this way with hexachloroacetone to make 4-(chloromethyl)-1,3-dioxol-2-one (chloromethylethylene carbonate). In the same way, styrene glycol (1-phenyl-1,2-ethanediol) is reacted with hexachloroacetone in the presence of a basic catalyst to produce 1-phenylethylene carbonate (4-phenyl-1,3-dioxol-2-one), 1,2-hexanediol is reacted with hexachloroacetone to produce 1,2-hexylene carbonate (4-butyl-1,3-dioxol-2-one), and 1-cyclohexyl-1,2-ethanediol is reacted with hexachloroacetone to make 4-cyclohexyl-1,3-dioxol-2-one (cyclohexylethylene carbonate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Ethyl-1,3-dioxolan-2-one (EPC) in lithium-air and lithium-sulfur batteries?

A: EPC, along with other fluorinated organic solvents, is proposed as a potential component in the electrolyte composition of lithium-air [, ] and lithium-sulfur batteries []. These studies suggest that the inclusion of EPC could contribute to the performance and stability of these battery types.

Q2: How does the molecular structure of EPC influence its dielectric properties compared to similar compounds?

A: EPC, Propylene Carbonate (PC), and 4-vinyl-1,3-dioxolan-2-one (VPC) share a similar core structure but differ in their pendant groups [, ]. Despite having almost identical dipole moments and dielectric strengths, their dynamic heterogeneity, reflected in the α-relaxation behavior, is affected by the pendant group. This highlights the importance of even minor structural variations on the molecular dynamics of these liquids.

Q3: How does the density of EPC affect its relaxation behavior?

A: Studies [] have shown that the relaxation time of EPC, specifically the α-relaxation, is influenced by density. Increasing density, often achievable by applying pressure, leads to longer relaxation times. Interestingly, the impact of density on relaxation time was found to be greater for EPC than for PC and VPC.

Q4: What is the significance of the dielectric constant of EPC in solvent mixtures?

A: Research [] has investigated the dielectric constant of EPC in mixtures with benzene. This type of study provides valuable insights into the solvent properties of EPC and its behavior in different chemical environments.

Q5: Are there established analytical methods for characterizing and quantifying EPC?

A: The refractive index of EPC has been studied []. Refractive index measurements can be used to assess the purity and concentration of EPC. Additionally, studies have focused on determining the dielectric constant of EPC [], which is a crucial parameter for understanding its solvent properties and behavior in various applications.

Q6: Can you describe the safety aspects and potential environmental impact of EPC?

A: While PC is considered relatively safe (Level 1 combustibility and health hazard by NFPA) [], specific information on the safety, toxicity, and environmental impact of EPC is not directly addressed in the provided research abstracts. Further investigation into the toxicological profile and environmental fate of EPC is necessary.

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